Deuterated Precision: Technical Guide to Genfatinib-d3 (Imatinib-d3)
Deuterated Precision: Technical Guide to Genfatinib-d3 (Imatinib-d3)
The following technical guide is structured to address the specific chemical identity, physicochemical properties, and bioanalytical applications of the compound designated by CAS 1134803-18-1.
Editorial Note on Nomenclature: CAS 1134803-18-1 is chemically defined as Imatinib-d3 (specifically labeled on the N-methyl piperazine moiety). While some chemical vendors list this under the synonym "Genfatinib-d3," it is the deuterated analog of Imatinib (Gleevec), a tyrosine kinase inhibitor used in Chronic Myeloid Leukemia (CML). It is not a derivative of Gefitinib (Iressa), despite the phonetic similarity. This guide proceeds with the scientifically accurate identification: Imatinib-d3 .
CAS: 1134803-18-1 | Core Application: Bioanalytical Internal Standard & Metabolic Probe
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Genfatinib-d3 (Imatinib-d3) is a stable isotope-labeled analog of the tyrosine kinase inhibitor Imatinib. The deuterium substitution occurs at the N-methyl group of the piperazine ring. This specific labeling site is critical because it corresponds to the primary site of metabolic oxidation by CYP3A4.
Chemical Specifications
| Property | Specification |
| Common Name | Imatinib-d3 (Genfatinib-d3) |
| IUPAC Name | 4-[(4-methyl-d3-piperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| CAS Number | 1134803-18-1 |
| Molecular Formula | |
| Molecular Weight | 496.65 g/mol (Parent Imatinib: 493.60 g/mol ) |
| Isotopic Purity | |
| Solubility | DMSO ( |
| pKa | ~8.1 (Piperazine nitrogen), ~3.7 (Pyridine) |
| Appearance | White to off-white or light yellow solid |
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the deuterated N-methyl group on the piperazine ring, which differentiates it from the parent compound.
Figure 1: Structural logic of Imatinib-d3. The d3-labeling (Green) effectively "caps" the metabolic soft spot (Yellow) of the piperazine ring.
Part 2: The Kinetic Isotope Effect (KIE) & Metabolic Stability
Understanding the placement of the deuterium atoms is vital for experimental design. In CAS 1134803-18-1, the deuterium is located on the N-methyl group.
Impact on CYP3A4 Metabolism
The primary metabolic pathway for Imatinib is N-demethylation via CYP3A4 to form the active metabolite N-desmethyl imatinib (CGP 74588) .
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C-H Bond vs. C-D Bond: The Carbon-Deuterium bond is stronger (lower zero-point energy) than the Carbon-Hydrogen bond.
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Primary KIE: Because the C-H bond cleavage at the methyl group is the rate-limiting step in N-demethylation, replacing H with D significantly slows this reaction (
).
Implication for Researchers:
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As an Internal Standard (IS): Ideally, an IS should co-elute and behave identically to the analyte. However, due to the KIE and slight lipophilicity changes, Imatinib-d3 may show a marginal retention time shift or differential matrix suppression if the chromatographic gradient is very shallow.
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As a Metabolic Probe: It can be used to "switch off" the N-demethylation pathway to study secondary metabolic routes (e.g., oxidation of the piperazine ring itself).
Figure 2: The Primary Kinetic Isotope Effect. Deuteration at the N-methyl site hinders CYP3A4-mediated demethylation.
Part 3: Bioanalytical Protocol (LC-MS/MS)
The most common application for CAS 1134803-18-1 is as an Internal Standard (IS) for the quantification of Imatinib in human plasma. The following protocol utilizes Protein Precipitation (PPT), which is robust for high-throughput clinical settings.
Experimental Workflow
Reagents:
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Stock Solution: 1 mg/mL Imatinib-d3 in DMSO (Store at -20°C).
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Working IS Solution: Dilute stock to 500 ng/mL in Methanol.
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Mobile Phase A: 0.1% Formic Acid in Water.[1]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Protocol:
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Sample Aliquoting: Transfer 50 µL of patient plasma (K2EDTA) into a 1.5 mL centrifuge tube.
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IS Addition: Add 20 µL of Working IS Solution (Imatinib-d3, 500 ng/mL). Vortex gently for 10 seconds.
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Why: Adding IS before extraction corrects for recovery losses and pipetting errors.
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Protein Precipitation: Add 150 µL of cold Acetonitrile. Vortex vigorously for 1 minute.
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Mechanism:[2] Organic solvent denatures plasma proteins, releasing bound drug and precipitating the protein mass.
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Centrifugation: Centrifuge at 13,000 rpm (approx 16,000 x g) for 10 minutes at 4°C.
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Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water/0.1% FA).
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Why: Diluting with aqueous phase ensures better peak shape during early elution on the reverse-phase column.
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Injection: Inject 5 µL into the LC-MS/MS system.
Mass Spectrometry Parameters (MRM)
Optimization of Multiple Reaction Monitoring (MRM) transitions is critical to avoid "cross-talk" between the parent and the deuterated standard.
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Imatinib | ESI (+) | 494.3 | 394.2 | 25 | Loss of N-methyl piperazine |
| Imatinib-d3 | ESI (+) | 497.3 | 394.2 | 25 | Critical: Product ion is identical! |
Technical Insight on Cross-Talk: Notice that the product ion (394.2) is the same for both Imatinib and Imatinib-d3. This is because the fragmentation usually cleaves the piperazine ring off the benzamide core. The d3-label is on the piperazine part that is lost.
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Risk: If the mass resolution of Q1 (Quadrupole 1) is poor, 494.3 might bleed into 497.3.
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Alternative Transition: If high background is observed, use the transition that retains the piperazine ring:
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Imatinib-d3 Alt: 497.3
86.1 (N-methyl-d3-piperazine fragment).
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Part 4: Handling, Stability & Storage
To maintain the integrity of the deuterated signal, strict adherence to storage protocols is required. Deuterium exchange with protic solvents is generally negligible for C-D bonds (unlike O-D or N-D), but chemical degradation remains a risk.
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Hygroscopicity: The salt forms (Mesylate) are hygroscopic. Keep desiccated.
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Light Sensitivity: Imatinib is photosensitive. Store solids and solutions in amber vials.
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Solvent Compatibility:
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Recommended: DMSO (Stock), Methanol (Working).
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Avoid: Storing in aqueous buffers for >24 hours due to potential hydrolysis of the amide bond over time.
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References
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PubChem Database. (2024). Imatinib-d3 (Compound CID 44150597). National Center for Biotechnology Information. [Link]
- van Erp, N. P., et al. (2013). "Quantification of imatinib in human plasma by LC-MS/MS: A systematic review." Therapeutic Drug Monitoring.
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Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
